Miyakamide A2

Cytotoxicity Antitumor Screening Murine Leukemia P388

Miyakamide A2 (CAS 497252-39-8, C₃₁H₃₂N₄O₃, MW 508.61) is a cyclic dipeptide antibiotic produced by the fungus Aspergillus flavus Link var. columnaris FKI-0739.

Molecular Formula C31H32N4O3
Molecular Weight 508.6 g/mol
Cat. No. B15566253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiyakamide A2
Molecular FormulaC31H32N4O3
Molecular Weight508.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H32N4O3/c1-22(36)34-28(19-23-11-5-3-6-12-23)31(38)35(2)29(20-24-13-7-4-8-14-24)30(37)32-18-17-25-21-33-27-16-10-9-15-26(25)27/h3-18,21,28-29,33H,19-20H2,1-2H3,(H,32,37)(H,34,36)/b18-17+/t28-,29-/m0/s1
InChIKeyNNICSBNBJLZHOU-LBBURDNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Miyakamide A2 – E-Isomer Cyclic Dipeptide Antibiotic from Aspergillus flavus


Miyakamide A2 (CAS 497252-39-8, C₃₁H₃₂N₄O₃, MW 508.61) is a cyclic dipeptide antibiotic produced by the fungus Aspergillus flavus Link var. columnaris FKI-0739 [1]. It was isolated alongside miyakamides A1, B1, and B2 from the cultured broth of this strain [2]. Structurally, miyakamide A2 is the E-isomer of miyakamide A1 at the α,β-didehydrotryptamine moiety and adopts a fixed cis-conformation between its two amino acid residues, in contrast to the equilibrium isomerism observed in the A1/B1 series [1]. Miyakamide A2 exhibits insecticidal activity against Artemia salina (brine shrimp) and shows cytotoxic activity against P388 murine leukemia cells with an IC₅₀ of 12.2 μg/mL . The compound also displays weak activity against Xanthomonas species [3].

Why Miyakamide A2 Cannot Be Substituted with A1, B1, or B2 in Scientific Studies


Despite sharing the miyakamide scaffold, substitution among miyakamide congeners is precluded by three independent differentiation vectors. First, A2 and A1 differ in stereochemistry at the didehydrotryptamine double bond (E vs. Z), which alters molecular shape and may affect target binding [1]. Second, A2 adopts a fixed cis-conformation between amino acid residues, whereas A1 and B1 exhibit solvent-dependent cis-trans equilibrium isomerism—a dynamic conformational behavior that introduces experimental variability [1]. Third, quantitative activity profiling reveals congener-specific potency differences: B2 is ~1.6-fold more potent than A2 against P388 cells (IC₅₀ 7.6 vs. 12.2 μg/mL), while A2 is ~4-fold more potent than B2 against Artemia salina (MIC 5 vs. 20 μg/mL) . These orthogonal differences—structural, conformational, and activity-profile—render the miyakamide series non-interchangeable for research or procurement purposes.

Miyakamide A2 – Quantitative Differentiation Evidence vs. Closest Analogs


P388 Cytotoxicity: A2 Shows 1.16-Fold Lower Potency than A1

In P388 murine leukemia cell cytotoxicity assays, miyakamide A2 exhibits an IC₅₀ of 12.2 μg/mL, which is modestly lower in potency compared to miyakamide A1 (IC₅₀ = 10.5 μg/mL) . B-series analogs are substantially more potent, with B1 at 8.8 μg/mL and B2 at 7.6 μg/mL . The 1.16-fold potency difference between A2 and A1 (Δ = 1.7 μg/mL) is modest but analytically resolvable, distinguishing A2 within the A-series pair. The broader difference between A2 and B2 is ~1.6-fold (12.2 vs. 7.6 μg/mL).

Cytotoxicity Antitumor Screening Murine Leukemia P388

Artemia salina Growth Inhibition: A2 Equipotent to A1, 4-Fold More Potent than B-Series

In Artemia salina (brine shrimp) growth inhibition assays, miyakamide A2 and A1 demonstrate identical minimum inhibitory concentrations of 5 μg/mL, whereas B-series analogs B1 and B2 require a 4-fold higher concentration of 20 μg/mL to achieve comparable inhibition . The A-series (Phe-containing) exhibits a 4-fold potency advantage over the B-series (Tyr-containing) in this insecticidal model.

Insecticidal Activity Brine Shrimp Assay Anthelmintic Screening

Conformational Behavior: A2 Exhibits Fixed cis-Conformation vs. A1/B1 Equilibrium Isomerism

Miyakamide A2 adopts a fixed cis-conformation between its two amino acid residues, as established by NMR analysis [1]. In contrast, miyakamides A1 and B1 exist as equilibrium isomers in solution, with isomerism associated with cis-trans rotation of the amide bond between the two amino acids [1]. Miyakamide B2, like A2, is also reported to adopt a cis-conformation [1]. This conformational distinction—fixed cis (A2, B2) versus dynamic equilibrium (A1, B1)—has direct experimental implications for NMR interpretation, computational modeling, and potential target binding studies.

Conformational Analysis NMR Spectroscopy Structural Biology

Amino Acid Composition: A2 Contains Phe-Phe Core; B-Series Contains Tyr-Phe

Miyakamide A2 contains an N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl core (Phe-Phe), distinguishing it from the B-series which contains an N-acetyl-L-tyrosyl-N-methyl-L-phenylalanyl core (Tyr-Phe) [1][2]. This single amino acid substitution (Phe → Tyr) at the N-terminal position alters both molecular mass (A2: 508.61 Da; B1/B2: 524.62 Da) and hydrogen-bonding capacity due to the additional phenolic hydroxyl group in tyrosine [3]. The substitution correlates with the observed 4-fold differential in Artemia salina activity and the enhanced P388 cytotoxicity of B-series analogs.

Structure-Activity Relationship Peptide Chemistry Natural Product Derivatization

Stereochemistry: A2 is the E-Isomer at Didehydrotryptamine; A1 is the Z-Isomer

Miyakamide A2 is the E (trans) isomer at the α,β-didehydrotryptamine double bond, whereas miyakamide A1 is the Z (cis) isomer at the same position [1]. The B-series mirrors this stereochemical relationship: B2 is the E-isomer of B1 [1]. This stereochemical difference at the didehydrotryptamine moiety is a primary structural distinction within each congener pair (A1/A2 and B1/B2). The E/Z isomerism may influence the three-dimensional presentation of the indole moiety and consequently affect target binding interactions.

Stereochemistry Alkene Isomerism Geometric Isomers

Miyakamide A2 – Evidence-Backed Research and Procurement Applications


Insecticidal Lead Discovery: A-Series Scaffold Optimization

Researchers developing insecticidal lead compounds should prioritize miyakamide A2 (or A1) over B-series analogs due to the 4-fold superior potency in the Artemia salina model (MIC 5 μg/mL vs. 20 μg/mL) [1]. The A2-specific E-stereochemistry and fixed cis-conformation provide a structurally defined starting point for SAR studies exploring the Phe-containing scaffold without the activity-reducing Tyr substitution present in the B-series .

Conformational Analysis and NMR Structural Studies

For NMR-based conformational analysis or molecular modeling studies, miyakamide A2 offers a critical advantage: a fixed cis-conformation that yields a single, interpretable spectral signature, in contrast to the equilibrium isomerism of A1 and B1 which produces complex, solvent-dependent spectral mixtures [1]. This homogeneity makes A2 the preferred congener for establishing baseline conformational parameters for the miyakamide scaffold.

Cytotoxicity SAR: E-Isomer Contribution Assessment

In structure-activity relationship studies examining the miyakamide pharmacophore, miyakamide A2 serves as the E-isomer reference compound for the A-series, with P388 IC₅₀ = 12.2 μg/mL [1]. Paired comparison with A1 (Z-isomer, IC₅₀ = 10.5 μg/mL) enables quantitative assessment of the stereochemical contribution to cytotoxic activity, while cross-series comparison with B2 (E-isomer, Tyr-containing, IC₅₀ = 7.6 μg/mL) allows dissection of amino acid substitution effects .

Fungal Secondary Metabolite Profiling and Biosynthetic Studies

For natural product chemists profiling Aspergillus flavus secondary metabolites, miyakamide A2 represents the E-isomer of the A-series dipeptide enamide subclass [1]. Its detection and quantification in fungal extracts, alongside A1, B1, and B2, can inform studies of biosynthetic pathway regulation, particularly regarding the stereochemical control of didehydrotryptamine formation and the Phe vs. Tyr incorporation step [1].

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